2,3-Dimethyl-2H-indazole-5-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes is a topic of interest in several papers. For example, the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde is discussed, which involves molecular rearrangements and is characterized by 13C NMR spectroscopy . Although this does not directly describe the synthesis of 2,3-Dimethyl-2H-indazole-5-carbaldehyde, the principles of such rearrangements and characterizations could be relevant.

Molecular Structure Analysis

The molecular structure of related compounds is detailed in some papers. For instance, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate is described, highlighting the coordination of oximate groups to indium atoms and the geometry of the indium centers . While this does not provide information on the indazole derivative , it does offer a perspective on the structural analysis of complex molecules.

Chemical Reactions Analysis

Chemical reactions involving carbaldehydes and their derivatives are explored in the papers. The dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals is one such reaction, where the effect of temperature and medium polarity on the reaction is examined . This indicates the reactivity of carbaldehyde groups in heterocyclic compounds, which could be extrapolated to the behavior of 2,3-Dimethyl-2H-indazole-5-carbaldehyde under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes and their derivatives can be inferred from the reactions they undergo. For instance, the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols and phenols suggests the reactivity of dimethyl-substituted heterocycles towards esterification under Mitsunobu conditions . This could provide a basis for understanding the reactivity of the dimethyl-indazole derivative.

Applications De Recherche Scientifique

Molecular Rearrangements in Heterocyclic Chemistry : The study by L'abbé et al. (1990) discusses the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which has implications for the synthesis of related carbaldehydes, including 2,3-Dimethyl-2H-indazole-5-carbaldehyde. These findings are significant for understanding molecular rearrangements in heterocyclic compounds (L'abbé et al., 1990).

Synthesis and Structural Analysis : Gillon et al. (1983) investigated the synthesis of N,N-disubstituted 2-aminothiazoles, which are structurally related to 2,3-Dimethyl-2H-indazole-5-carbaldehyde. Their work includes a study of the structural features of these compounds, contributing to our understanding of similar heterocyclic carbaldehydes (Gillon et al., 1983).

Chemical Synthesis and Applications : The research by Hote and Lokhande (2014) describes the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. This study is relevant because it involves the manipulation of indazole carbaldehydes, closely related to 2,3-Dimethyl-2H-indazole-5-carbaldehyde, and highlights potential applications in the field of medicinal chemistry (Hote & Lokhande, 2014).

Photophysical Studies and DFT Analysis : The work by Rana and Chaudhary (2021) involves spectroscopic, X-ray, and DFT studies of prototropic tautomerism in indazole derivatives. These studies are crucial for understanding the electronic and structural properties of compounds like 2,3-Dimethyl-2H-indazole-5-carbaldehyde (Rana & Chaudhary, 2021).

Hydrogen Bonding and Molecular Transformations : Shainyan and Sigalov (2021) discuss hydrogen bonding-assisted transformations in cyclic chalcones, which are chemically similar to 2,3-Dimethyl-2H-indazole-5-carbaldehyde. Their findings contribute to the broader understanding of molecular interactions and stability in such compounds (Shainyan & Sigalov, 2021).

Safety and Hazards

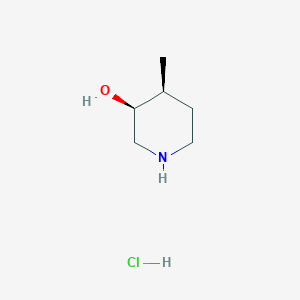

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .

Orientations Futures

The synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazole-5-carbaldehyde, is a topic of ongoing research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Future research may focus on improving the yield and reducing the formation of byproducts .

Mécanisme D'action

Target of Action

Indazole-containing compounds have a wide variety of medicinal applications and are known to interact with various targets such as phosphoinositide 3-kinase δ .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

For instance, the compound is stored at temperatures between 2-8°C , suggesting that temperature could affect its stability.

Propriétés

IUPAC Name |

2,3-dimethylindazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZVEOGXUEVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273258 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazole-5-carbaldehyde | |

CAS RN |

1234615-83-8 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)